1-(4-((2-Carboxyethyl)amino)phenyl)-5-oxopyrrolidine-3-carboxylic acid 1-(4-((2-Carboxyethyl)amino)phenyl)-5-oxopyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 834894-47-2
VCID: VC19000454
InChI: InChI=1S/C14H16N2O5/c17-12-7-9(14(20)21)8-16(12)11-3-1-10(2-4-11)15-6-5-13(18)19/h1-4,9,15H,5-8H2,(H,18,19)(H,20,21)
SMILES:
Molecular Formula: C14H16N2O5
Molecular Weight: 292.29 g/mol

1-(4-((2-Carboxyethyl)amino)phenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 834894-47-2

Cat. No.: VC19000454

Molecular Formula: C14H16N2O5

Molecular Weight: 292.29 g/mol

* For research use only. Not for human or veterinary use.

1-(4-((2-Carboxyethyl)amino)phenyl)-5-oxopyrrolidine-3-carboxylic acid - 834894-47-2

Specification

CAS No. 834894-47-2
Molecular Formula C14H16N2O5
Molecular Weight 292.29 g/mol
IUPAC Name 1-[4-(2-carboxyethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C14H16N2O5/c17-12-7-9(14(20)21)8-16(12)11-3-1-10(2-4-11)15-6-5-13(18)19/h1-4,9,15H,5-8H2,(H,18,19)(H,20,21)
Standard InChI Key RHQUIEWDWQQLSR-UHFFFAOYSA-N
Canonical SMILES C1C(CN(C1=O)C2=CC=C(C=C2)NCCC(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrrolidinone ring (5-oxopyrrolidine) fused to a carboxylic acid group at position 3 and a para-substituted phenyl group at position 1. The phenyl group is further functionalized with a 2-carboxyethylamino moiety, introducing both hydrophilic (carboxylic acid) and flexible (ethylamino) regions . Key structural identifiers include:

PropertyValue
IUPAC Name1-[4-(2-carboxyethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Molecular FormulaC₁₄H₁₆N₂O₅
Molecular Weight292.29 g/mol
CAS Registry Number834894-47-2
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)NCCC(=O)O)C(=O)O

The presence of two carboxylic acid groups (pKa ~2–3 and ~4–5) and an aromatic amine (pKa ~4–5) confers pH-dependent solubility, with increased solubility in alkaline conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1-(4-((2-Carboxyethyl)amino)phenyl)-5-oxopyrrolidine-3-carboxylic acid likely involves multi-step reactions, as inferred from analogous compounds :

  • Cyclization: Reaction of itaconic acid with 4-((2-carboxyethyl)amino)aniline under reflux in aqueous or polar aprotic solvents (e.g., DMF) to form the pyrrolidinone ring.

  • Functionalization: Introduction of the carboxyethylamino group via nucleophilic substitution or reductive amination.

Example Protocol (adapted from ):

  • Step 1: Itaconic acid (0.75 mol) and 4-((2-carboxyethyl)amino)aniline (0.5 mol) are refluxed in water for 24 hours.

  • Step 2: The intermediate is purified via recrystallization from NaOH/HCl solutions, yielding the crude product.

  • Yield: ~50–70% (estimated based on analogous syntheses).

Industrial-Scale Considerations

Industrial production may employ continuous-flow reactors to enhance efficiency. Key parameters include:

ParameterOptimal RangeEffect on Yield/Purity
Temperature100–120°CHigher temperatures accelerate cyclization but risk decomposition.
CatalystH₂SO₄ or Pd/CAcid catalysts improve esterification; metal catalysts aid hydrogenation.
SolventWater/DMF (3:1)Balances solubility and reaction kinetics.

Biological Activity and Mechanisms

CompoundDPPH Scavenging (%)Reducing Power (OD at 700 nm)
1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid88.61.675
Ascorbic Acid (Control)58.41.149

Proposed Mechanism: The carboxylic acid groups chelate free radicals, while the aromatic system stabilizes electron-deficient intermediates .

Enzyme Inhibition

Pyrrolidine derivatives are known inhibitors of metalloproteases and kinases. The carboxyethylamino group may coordinate to metal ions in enzyme active sites, as seen in matrix metalloproteinase (MMP) inhibitors .

Applications in Scientific Research

Medicinal Chemistry

  • Drug Design: The compound’s bifunctional carboxylic acid groups make it a candidate for designing dual-acting inhibitors (e.g., targeting both COX-2 and 5-LOX in inflammation) .

  • Prodrug Development: Esterification of the carboxylic acids could enhance bioavailability.

Material Science

  • Coordination Polymers: The carboxylic acid and amine groups enable the formation of metal-organic frameworks (MOFs) with potential catalytic applications.

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